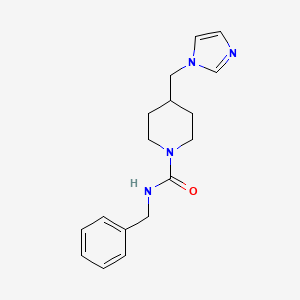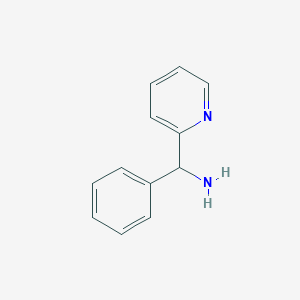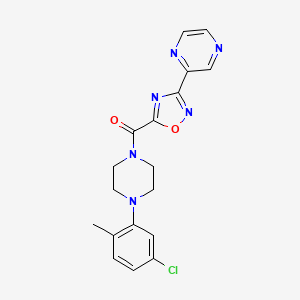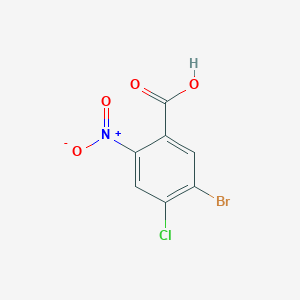![molecular formula C20H23N3O2 B3017939 4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 380210-97-9](/img/structure/B3017939.png)
4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazoloquinolinone derivatives has been explored through various methods. One approach involves a one-pot transition metal-free procedure for synthesizing pyrazolo[1,5-a]quinoxalin-4(5H)-ones, which includes the formation of an amide intermediate followed by intramolecular N-arylation via nucleophilic aromatic substitution . Another method describes the multistep synthesis of pyrazolo[4,3-c]quinolin-3-ones, starting from anilines and diethyl 2-(ethoxymethylene)malonate, followed by a series of transformations to yield the final compounds . Additionally, a catalyst-free synthesis of pyrazolo[3,4-b]quinolin-5-one derivatives has been reported, utilizing a three-component reaction in aqueous media, offering higher yields and an environmentally friendly procedure . Ionic liquids have also been used as a solvent for the synthesis of similar compounds, providing benefits such as easier work-up and milder reaction conditions .
Molecular Structure Analysis
The molecular structure of pyrazoloquinolinone derivatives has been characterized using various techniques. For instance, the crystal structure of a related compound, 3-phenyl-5-(2-phenylthio-quinolin-3-yl)-1-(4-methoxyphenyl)-2-thiazoyl)-pyrazoline, was determined by X-ray single-crystal diffraction, and confirmed by IR spectra, 1H NMR, MS, and elemental analysis . The steric structure of 3-hydroxy-5R-1,5-dihydropyrazolo[4,3-c]quinolin-4-ones has been discussed, with insights into their NMR and mass spectra .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazoloquinolinone derivatives often include cyclocondensation and three-component reactions. For example, the synthesis of 4-aryl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones involves the reaction of amino-pyrazoles with dimedone and substituted benzaldehydes, resulting in tricyclic linear structures confirmed by NMR . The regioselective synthesis of 3,7,7-trimethyl-4,7,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5(6H)-ones has been studied, with a focus on the reaction mechanism and structural analysis of the predominant tautomeric form .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinolinone derivatives are influenced by their molecular structure and substituents. Compounds with a p-methoxy phenyl group at N-1 displayed remarkable anxiolytic activity at low doses, indicating the potential for pharmacological applications . The synthesis of 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones has shown that these compounds possess anti-proliferative properties against cancer cell lines, suggesting a possible mechanism of action through the inhibition of sirtuins .
Applications De Recherche Scientifique
Antimycobacterial Activity
Compounds structurally related to 4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one have been synthesized and evaluated for their antimycobacterial activity against various Mycobacterium species. A study conducted by Quiroga et al. (2014) explored the microwave-induced three-component synthesis of benzopyrazolo[3,4-b]quinolindiones, revealing that some derivatives exhibited significant antimycobacterial activity, with the highest inhibitory activity related to compounds' lipophilicity and lower polarity Quiroga et al., 2014.
Antimicrobial and Antifungal Properties
Compounds with a similar structure, particularly those containing the pyrazoline residue and synthesized through three-component reactions, have been shown to possess substantial antimicrobial activity against common bacterial and fungal strains. Kumar et al. (2014) demonstrated that derivatives synthesized by reacting 2-hydroxy quinoxaline-3-hydrazide with various substituted propenones exhibited excellent antibacterial and antifungal properties, with some compounds outperforming standard drugs Kumar et al., 2014.
Potential Ligands for Estrogen Receptor
Kasiotis et al. (2006) reported the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor. These compounds, synthesized from easily accessible 2,3-dihydro-lH-quinolin-4-ones, were modified with various acylating agents, leading to the development of derivatives that may have implications in the study of estrogen receptor interactions Kasiotis et al., 2006.
Mécanisme D'action
Target of Action
The primary target of GNF-Pf-763 is the PfMFR3 , an orphan apicomplexan transporter in Plasmodium falciparum . This protein is predicted to be a member of the major facilitator superfamily (MFS) and is involved in mitochondrial transport .
Mode of Action
GNF-Pf-763 interacts with its target, PfMFR3, in a way that leads to decreased sensitivity to certain antimalarial compounds .
Biochemical Pathways
The biochemical pathways affected by GNF-Pf-763 are related to the function of the mitochondrion in Plasmodium falciparum. PfMFR3, the target of GNF-Pf-763, localizes to the parasite mitochondrion . It plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Result of Action
The action of GNF-Pf-763 results in decreased sensitivity to certain antimalarial compounds . This suggests that GNF-Pf-763 may play a role in modulating drug resistance in Plasmodium falciparum. .
Action Environment
The action of GNF-Pf-763 is influenced by the environment within the Plasmodium falciparum parasite. The localization of PfMFR3 to the mitochondrion suggests that the mitochondrial environment is particularly relevant . Furthermore, PfMFR3 is naturally polymorphic, which means that naturally occurring mutations may lead to differential sensitivity to clinically relevant compounds such as atovaquone .
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-11-16-17(12-5-7-13(25-4)8-6-12)18-14(21-19(16)23-22-11)9-20(2,3)10-15(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUWOYRGEJPEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3017856.png)
![2-Chloro-1-[3-(2-fluorophenyl)-2,5-dihydropyrrol-1-yl]ethanone](/img/structure/B3017858.png)
![N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide](/img/structure/B3017860.png)


![(2,6-Difluorophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3017864.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B3017866.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone;dihydrochloride](/img/structure/B3017867.png)


![1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride](/img/structure/B3017872.png)
![2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3017873.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B3017874.png)
